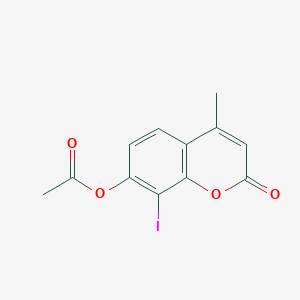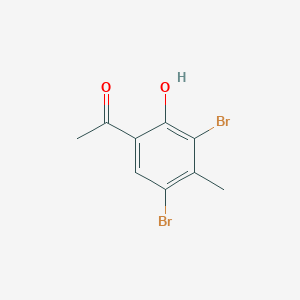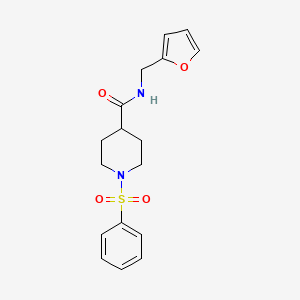![molecular formula C21H35NO2 B5888108 (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as TDCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TDCPP is a member of the cyclohexylamine family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine is not fully understood. However, it is believed that the compound acts as a flame retardant by interfering with the combustion process. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine may also act as an antioxidant, protecting materials from oxidative damage.
Biochemical and Physiological Effects:
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have a variety of biochemical and physiological effects. In animal studies, (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have neurotoxic effects, including the disruption of neurotransmitter levels and the induction of oxidative stress. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has also been shown to have endocrine-disrupting effects, including the disruption of thyroid hormone levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine in lab experiments is its effectiveness as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be effective in a variety of materials, making it a versatile compound for use in lab experiments. However, the compound's potential neurotoxic and endocrine-disrupting effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine. One area of research could focus on the compound's potential as an antioxidant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to have antioxidant properties, and further research could explore its potential in protecting materials from oxidative damage. Another area of research could focus on the compound's potential neurotoxic and endocrine-disrupting effects. Further studies could explore the mechanisms by which (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine induces these effects and identify potential ways to mitigate them.
Métodos De Síntesis
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine can be synthesized through a variety of methods, including the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetonitrile in the presence of a catalyst. Other methods include the reaction of cyclohexylamine with 3,4-dimethoxyphenylacetaldehyde, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been extensively studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a flame retardant. (4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine has been shown to be an effective flame retardant in a variety of materials, including plastics and textiles.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO2/c1-21(2,3)17-8-10-18(11-9-17)22(4)14-13-16-7-12-19(23-5)20(15-16)24-6/h7,12,15,17-18H,8-11,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAFDXYOJDQLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N(C)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B5888028.png)



![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5888060.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)



![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)